EMD 53998 is a racemic mixture of two enantiomers: (+)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57033, and (-)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57439. [ [], [], [] ] This compound belongs to the class of thiadiazinones and has been studied for its potential cardiovascular effects. [ [], [], [], [] ]
Compound Description: (+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506) is a novel Ca2+ sensitizing agent that functions without relying on other positive inotropic mechanisms, such as phosphodiesterase (PDE) III inhibition []. Studies have shown that CGP 48506 induces a leftward shift in the Ca2+ activation curve of force in skinned muscle fibers, indicating its Ca2+ sensitizing properties []. Notably, unlike some other Ca2+ sensitizers, CGP 48506 does not appear to influence the amplitude of the Ca2+ transient in rat cardiomyocytes []. This compound exhibits positive inotropic effects in end-stage failing human hearts, even in cases where traditional inotropic agents like β1-adrenergic agonists or PDE inhibitors have proven ineffective [].
Compound Description: EMD 53998 is a racemic compound that serves as a prototype for Ca2+ sensitizers, potentially acting on central and/or downstream components of cardiac excitation-contraction coupling []. This compound exhibits potent, direct, and stereoselective actions on the myofilament response to Ca2+ in intact myocardium []. Notably, EMD 53998 has been observed to increase the extent of shortening during twitch contractions in canine ventricular myocytes without affecting the peak amplitude of the Ca2+ transient [, ]. Research suggests that EMD 53998's effects may involve interactions at the actin-myosin interface within cardiac muscle cells, potentially influencing the transition of cross-bridges between weak and strong force-generating states [].
Relevance: EMD 53998 is closely related to 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one as it represents the racemic mixture of this compound's two enantiomers, (+)-EMD 57033 and (-)-EMD 57439 [, ].
Compound Description: (+)-EMD 57033 is the positive enantiomer of EMD 53998 and exhibits potent Ca2+ sensitizing activity [, ]. This compound significantly enhances the extent of shortening during twitch contractions in cardiac myocytes without impacting the peak amplitude of the Ca2+ transient, indicating a direct effect on myofilament Ca2+ sensitivity [, , ]. In vitro studies demonstrate that EMD 57033 shifts the pCa-Mg-ATPase activity relationship to the left, suggesting an increase in myofilament Ca2+ sensitivity []. Further research has shown that EMD 57033 can stimulate actomyosin ATPase activity, even in myofilament preparations where troponin or troponin-tropomyosin has been extracted []. Interestingly, EMD 57033 does not appear to affect Ca2+ binding to myofilament troponin C or Mg-ATPase activity of pure ventricular myosin, suggesting a targeted action on specific myofilament components []. Studies have proposed that EMD 57033's mechanism of action involves binding to a "receptor" at the actin-myosin interface, potentially on either actin or the myosin cross-bridge, which may modulate troponin-tropomyosin interactions and promote the transition of cross-bridges to force-generating states [].
Relevance: (+)-EMD 57033 is the active enantiomer of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, responsible for its Ca2+ sensitizing properties [, ].
Compound Description:(-)-EMD 57439 is the negative enantiomer of EMD 53998 and acts as a relatively potent phosphodiesterase (PDE) inhibitor without exhibiting any intrinsic Ca2+ sensitizing activity [, , ]. While EMD 57439 can increase the extent of shortening during twitch contractions in cardiac myocytes, it does so by causing a concentration-dependent increase in the peak amplitude of the Ca2+ transient, a characteristic distinct from its (+)-enantiomer [, ]. Unlike EMD 57033, this enantiomer does not shift the pCa-Mg-ATPase activity relationship in canine heart myofibrils and fails to stimulate actomyosin ATPase activity in myofilament preparations lacking troponin or troponin-tropomyosin []. This difference in activity profiles highlights the stereoselectivity of thiadiazinone compounds and their interactions with cardiac myofilaments [].
[+]-EMD 60263 and [-]-EMD 60264
Compound Description: [+]-EMD 60263 and [-]-EMD 60264, the (+)- and (-)-enantiomers of 5-(1-(α-ethylimino-3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on, exhibit distinct stereoselective actions on cardiac function []. [+]-EMD 60263 primarily acts as a Ca2+ sensitizer, while [-]-EMD 60264 demonstrates a stronger inclination towards phosphodiesterase inhibition []. Despite their distinct mechanisms, both compounds can induce action potential prolongation in isolated guinea pig papillary muscle, potentially due to a non-selective depression of the delayed rectifier potassium current [].
Synthesis Analysis
The synthesis of EMD 53998 involves several steps that are crucial for obtaining the desired thiadiazinone structure. While specific synthetic routes may vary, the general process includes:
Starting Materials: The synthesis typically begins with commercially available precursors, including aromatic amines and carbonyl compounds.
Formation of Thiadiazinone: The key step involves the reaction between thiosemicarbazide and an appropriate carbonyl compound, leading to the formation of the thiadiazinone ring. This reaction often requires acidic or basic conditions to facilitate cyclization.
Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed for purification and enantioresolution, ensuring that the desired enantiomer is isolated effectively.
Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis
EMD 53998 possesses a complex molecular structure characterized by its thiadiazinone core. Key features include:
Molecular Formula: C14H13N3O3S
Molecular Weight: Approximately 301.34 g/mol
Functional Groups: The structure contains a thiadiazole ring, which is critical for its biological activity, along with various functional groups that enhance its solubility and interaction with biological targets.
3D Conformation: The spatial arrangement of atoms allows for optimal interaction with calcium-binding sites on contractile proteins, which is essential for its mechanism of action.
Chemical Reactions Analysis
EMD 53998 participates in several chemical reactions that are significant for its pharmacological effects:
Calcium Sensitization: It enhances the contractile force by increasing the sensitivity of myofilaments to calcium ions without significantly altering calcium transients. This effect is primarily observed in skinned cardiac fibers where EMD 53998 increases force development at lower calcium concentrations.
Phosphodiesterase III Inhibition: At lower concentrations, EMD 53998 inhibits phosphodiesterase III activity, leading to increased levels of cyclic adenosine monophosphate (cAMP), which further enhances cardiac contractility.
Comparative Reactivity: Studies have shown that different enantiomers of EMD 53998 exhibit varying potencies in these reactions, with the (+) enantiomer demonstrating stronger calcium sensitization compared to the (-) enantiomer, which primarily acts as a phosphodiesterase inhibitor.
Mechanism of Action
The mechanism of action of EMD 53998 involves two primary pathways:
Calcium Sensitization: EMD 53998 binds to contractile proteins, enhancing their responsiveness to calcium ions. This results in increased force generation without a proportional increase in intracellular calcium levels, thereby improving myocardial efficiency and reducing the risk of arrhythmias associated with high calcium levels.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, EMD 53998 raises cAMP levels within cardiac myocytes. This elevation leads to enhanced activation of protein kinase A, which phosphorylates various proteins involved in calcium handling and contractility, further contributing to its positive inotropic effects.
Physical and Chemical Properties Analysis
EMD 53998 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited water solubility.
Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Melting Point: The melting point typically ranges around 130-135°C, indicating solid-state stability suitable for pharmaceutical formulations.
pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting its bioavailability and interaction with biological targets.
Applications
EMD 53998 has several important scientific applications:
Cardiovascular Research: Due to its unique mechanism of action as a calcium sensitizer and phosphodiesterase inhibitor, EMD 53998 is extensively studied in cardiovascular pharmacology for potential therapies aimed at heart failure and other cardiac dysfunctions.
Drug Development: The compound serves as a lead structure for developing new cardiotonic agents that can provide improved efficacy and safety profiles compared to traditional inotropic drugs.
Clinical Investigations: Ongoing clinical trials are exploring its efficacy in various populations suffering from heart failure, particularly those who may benefit from enhanced myocardial contractility without excessive increases in intracellular calcium levels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eluxadoline is an amino acid amide obtained by the formal condensation of the carboxy group of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with the secondary amino group of 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid. It has mixed opioid receptor activity and is used for treatment of irritable bowel syndrome with diarrhoea. It has a role as a mu-opioid receptor agonist, a delta-opioid receptor antagonist, a kappa-opioid receptor agonist and a gastrointestinal drug. It is a member of imidazoles, a methoxybenzoic acid, a member of benzamides, a L-phenylalanine derivative and an amino acid amide. Eluxadoline is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance. Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and a-delta opioid receptor antagonist indicated for use in diarrhea-predominant irritable bowel syndrome (IBS-D). The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid response in the central nervous system and peripherally in the gastrointestinal system. Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia, making eluxadoline usable for the symptoms of both pain and diarrhea characteristic of IBS-D. Marketed under the tradename Viberzi (FDA), eluxadoline is an antimotility agent that decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale. Eluxadoline is a mu-Opioid Receptor Agonist. The mechanism of action of eluxadoline is as an Opioid mu-Receptor Agonist. Eluxadoline is a mixed opioid receptor agonist (mu) and antagonist (delta) that is used to treat diarrhea-predominant irritable bowel disease. Eluxadoline is associated with a low rate of serum aminotransferase elevations that appear to be due to isolated instances of sphincter of Oddi spasm and/or pancreatitis that occurs most frequently in persons without a gallbladder.
Elzasonan citrate is a selective 5-HT1B and 5-HT1D receptor antagonist for the treatment of depression. By preferentially blocking 5-HT1B and 5-HT1D autoreceptors, Elzasonan is thought to enhance serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex and ultimately resulting in antidepressant effects.
EM20-25 is a disruptor of Bcl-2/BAX interactions. These disruptions occasionally have been seen to induce apoptosis in tumor cells. EM20-25 is a novel BCL-2 inhibitor, neutralizing the antiapoptotic activity of overexpressed BCL-2 toward staurosporine and sensitizing BCL-2-expressing cells from leukemic patients to the killing effects of staurosporine, chlorambucil, and fludarabine.
Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer. Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.